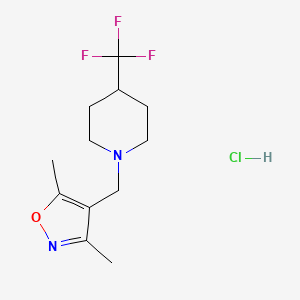

![molecular formula C17H18ClF2N3O2S B2388689 盐酸2-(2,6-二氟苯甲酰胺)-6-乙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-甲酰胺 CAS No. 1216587-45-9](/img/structure/B2388689.png)

盐酸2-(2,6-二氟苯甲酰胺)-6-乙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-甲酰胺

货号 B2388689

CAS 编号:

1216587-45-9

分子量: 401.86

InChI 键: UOZHJAKSMUEXAK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

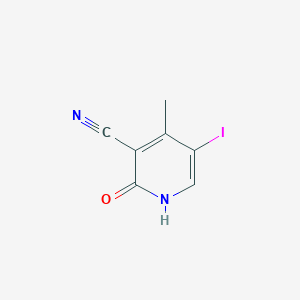

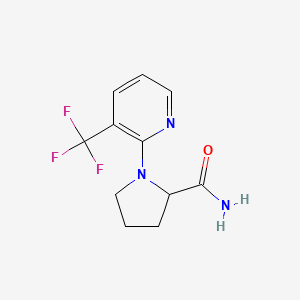

The compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a bicyclic structure containing a pyridine ring fused with a thiophene ring . The molecule also contains an amide group (benzamido), which is a common functional group in bioactive compounds .

Molecular Structure Analysis

The compound’s structure includes a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The presence of the amide group (benzamido) could allow for hydrogen bonding .Chemical Reactions Analysis

The compound, being an amide, could undergo typical amide reactions such as hydrolysis. The pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives generally have good solubility due to the presence of the polar nitrogen atom .科学研究应用

-

Antimicrobial Agents

- Field : Pharmaceutical Chemistry

- Application : The compound is used in the synthesis of chiral macrocyclic or linear pyridine carboxamides, which have been studied as potential antimicrobial agents .

- Method : The synthesis involves starting from pyridine-2,6-dicarbonyl dichloride. The coupling of this with D-alanyl methyl ester gives a bis-alanyl pyridine methyl ester. This is then subjected to hydrazinolysis with hydrazine hydrate to afford a bis-hydrazide .

- Results : The synthesized compounds were reported to possess diverse biological activities, such as antibacterial properties .

-

Antiplasmodial Agents

- Field : Medical and Pharmaceutical Chemistry

- Application : 4-Arylthieno[2,3-b]pyridine-2-carboxamides, which are structurally similar to the compound you mentioned, have been identified as a new class of antiplasmodial agents .

- Method : The compounds were synthesized by Thorpe-Ziegler reactions .

- Results : The synthesized compounds showed strong antiparasitic activity, inhibiting the pathogens with IC50 values in the two-digit nanomolar range and exhibiting high selectivity indices .

-

Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides

- Field : Pharmaceutical Chemistry

- Application : The compound is used in the synthesis of chiral macrocyclic or linear pyridine carboxamides .

- Method : The synthesis involves starting from pyridine-2,6-dicarbonyl dichloride. The coupling of this with D-alanyl methyl ester gives a bis-alanyl pyridine methyl ester. This is then subjected to hydrazinolysis with hydrazine hydrate to afford a bis-hydrazide .

- Results : The synthesized compounds were reported to possess diverse biological activities, such as antibacterial properties .

-

Antiplasmodial Agents

- Field : Medical and Pharmaceutical Chemistry

- Application : 4-Arylthieno[2,3-b]pyridine-2-carboxamides, which are structurally similar to the compound you mentioned, have been identified as a new class of antiplasmodial agents .

- Method : The compounds were synthesized by Thorpe-Ziegler reactions .

- Results : The synthesized compounds showed strong antiparasitic activity, inhibiting the pathogens with IC50 values in the two-digit nanomolar range and exhibiting high selectivity indices .

- Synthesis of 2-Amino-6-Tosyl-4,5,6,7-Tetrahydrothieno

- Field : Pharmaceutical Chemistry

- Application : The compound is used in the synthesis of 2-amino-6-tosyl-4,5,6,7-tetrahydrothieno .

- Method : The synthesis involves dissolving compound S-1 in ethanol and then mixing it with S, morpholine, and 2-cyano-N-ethylacetamide followed by refluxing for 3 h in a water bath .

- Results : The synthesized compounds were reported to possess diverse biological activities .

未来方向

属性

IUPAC Name |

2-[(2,6-difluorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O2S.ClH/c1-2-22-7-6-9-12(8-22)25-17(13(9)15(20)23)21-16(24)14-10(18)4-3-5-11(14)19;/h3-5H,2,6-8H2,1H3,(H2,20,23)(H,21,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZHJAKSMUEXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClF2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Ethyl 3-amino-1H-pyrazole-1-carboxylate

1823330-71-7

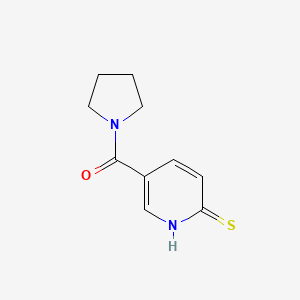

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2388613.png)

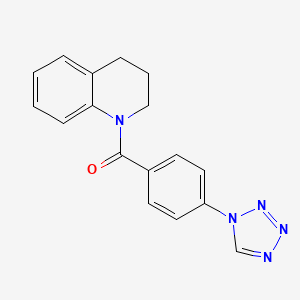

![5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2388620.png)

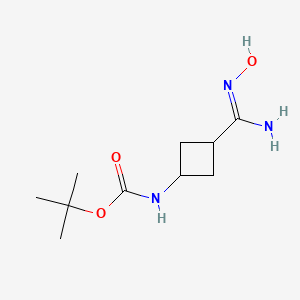

![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)